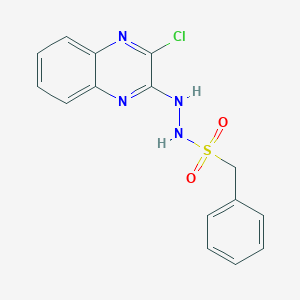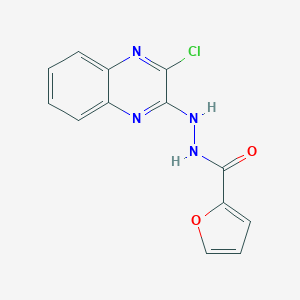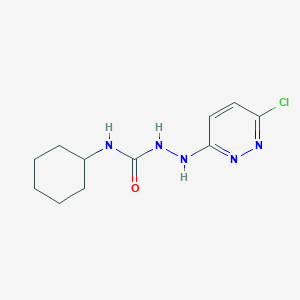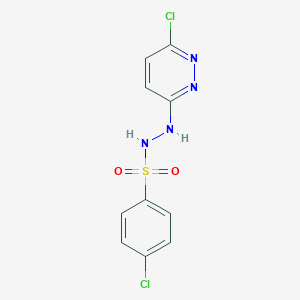
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide, also known as MBTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
作用機序
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which reduces inflammation. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to induce apoptosis in cancer cells, which leads to cell death. Furthermore, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to protect neurons from oxidative stress, which prevents neuronal damage.
実験室実験の利点と制限
One advantage of using N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide in lab experiments is its potential applications in biomedical research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which makes it a potential candidate for the treatment of various diseases. However, one limitation of using N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide. One direction is to further investigate its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Another direction is to investigate its potential as an anti-cancer agent and its mechanism of action in inducing apoptosis in cancer cells. Furthermore, future studies could investigate the neuroprotective properties of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide and its potential applications in the treatment of neurodegenerative diseases.
合成法
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction with 2-amino-6-methoxybenzothiazole. The final product is obtained through the purification of the crude product by recrystallization.
科学的研究の応用
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have potential applications in biomedical research. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the expression of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to protect neurons from damage caused by oxidative stress, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C14H12N2O2S2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H12N2O2S2/c1-18-9-4-5-11-12(7-9)20-14(15-11)16-13(17)8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H,15,16,17) |
InChIキー |
ILFYFBFIOFFNPK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

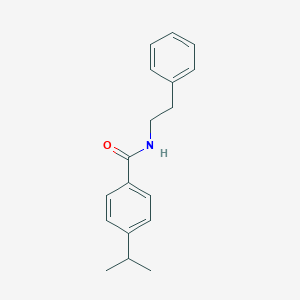

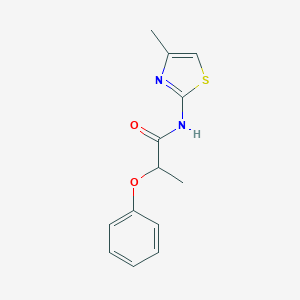

![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
